4-Carbamoylbenzoic acid

Descripción

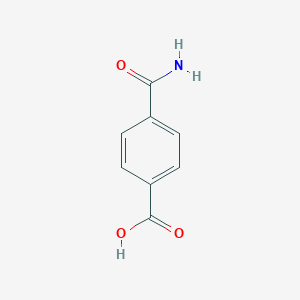

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-carbamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHSCWJIDIKGNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333441 | |

| Record name | 4-Carbamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6051-43-0 | |

| Record name | 4-(Aminocarbonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6051-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Carbamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Carbamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-Carbamoylbenzoic Acid and Analogues

The synthesis of this compound, also known as terephthalamic acid, and its analogues can be achieved through several established pathways. sciencemadness.orgnih.gov These methods primarily involve the manipulation of functional groups on a benzene (B151609) ring, starting from readily available precursors like terephthalic acid and its derivatives.

Synthesis from Terephthalic Acid Derivatives

A common and well-documented approach to synthesizing this compound involves the use of terephthalic acid derivatives. sciencemadness.org This strategy leverages the differential reactivity of the two carboxylic acid groups on the terephthalic acid molecule to achieve selective functionalization.

One of the most prevalent strategies begins with the esterification of terephthalic acid to form a diester, typically dimethyl terephthalate (B1205515). sciencemadness.org This diester intermediate is then subjected to selective hydrolysis, where one of the two ester groups is converted back into a carboxylic acid. sciencemadness.org This process is often carried out using a stoichiometric amount of a base, such as potassium hydroxide (B78521) in methanol, to yield a monomethyl ester of terephthalic acid. sciencemadness.org

The subsequent step involves the ammonolysis of the remaining ester group. This is typically achieved by treating the monomethyl terephthalate with aqueous ammonia (B1221849). sciencemadness.org The reaction selectively converts the ester group into a primary amide (carbamoyl group), leaving the carboxylic acid group intact, thus forming this compound. sciencemadness.org A high yield of 98.5% has been reported for this ammonolysis step when conducted at 30°C for 7 hours. sciencemadness.org

This multi-step process, while involving several stages, is favored due to the high degree of control and selectivity it offers, leading to a pure product. sciencemadness.org

Direct amidation of terephthalic acid to selectively produce this compound is a more challenging endeavor. The primary difficulty lies in controlling the reaction to favor the formation of the monoamide over the diamide (B1670390) (terephthalamide) and unreacted starting material. sciencemadness.org Heating monoammonium terephthalate is not considered a reliable method for selective synthesis, as it tends to produce a mixture of products. sciencemadness.org

While direct condensation of terephthalic acid with ammonia under controlled conditions has been suggested as a potential method, the literature predominantly favors the diester intermediate route for achieving high selectivity and purity. sciencemadness.orgsmolecule.com The challenge in direct amidation stems from the similar reactivity of the two carboxylic acid groups, making it difficult to stop the reaction at the mono-substituted stage.

Synthesis via Anhydride (B1165640) Reactions

Another important synthetic route to carbamoylbenzoic acid analogues involves the use of cyclic anhydrides, particularly dianhydrides. This method is especially useful for creating N-substituted derivatives.

A noteworthy and highly regioselective synthesis has been developed for the preparation of N,N′-disubstituted bis(carbamoylcarboxylic) acids. nih.govresearchgate.netresearchgate.netfao.org This method utilizes dianhydrides such as 3,3′,4,4′-benzophenonetetracarboxylic dianhydride and 1,2,4,5-benzenetetracarboxylic dianhydride as starting materials. nih.govresearchgate.net

The reaction involves treating the dianhydride with primary amines, including arylalkyl primary amines. nih.govresearchgate.net By carefully controlling the reaction conditions, it is possible to favor the formation of carbamoyl (B1232498) and carboxylic acid functionalities over the thermodynamically more stable imide group. nih.govresearchgate.net This approach has been shown to produce the desired carbamoylcarboxylic acid derivatives in good yields and with high purity. nih.govresearchgate.net The chemo- and regioselectivity of the products are typically confirmed using techniques such as NMR spectroscopy and density functional theory (DFT). nih.govresearchgate.net

Table 1: Examples of Dianhydrides and Amines Used in Regioselective Synthesis

| Dianhydride | Amine | Product Type |

|---|---|---|

| 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride | Arylalkyl primary amines | N,N′-disubstituted 4,4′-carbonylbis(carbamoylbenzoic) acids |

This table is generated based on the research findings. nih.govresearchgate.net

The synthesis of N-substituted this compound analogues can also be achieved through the coupling of an appropriately substituted aniline (B41778) with a benzoic acid derivative. nih.gov This method relies on standard amide bond formation techniques. nih.gov For instance, a substituted benzoic acid can be coupled with an aniline using coupling agents like T3P (Propylphosphonic Anhydride) in the presence of a base such as triethylamine (B128534). nih.gov Alternatively, coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed. nih.gov

This approach is versatile and allows for the introduction of a wide variety of substituents on the nitrogen atom of the carbamoyl group, leading to a diverse range of this compound analogues. The final step in these syntheses often involves the hydrolysis of an ester group to yield the desired carboxylic acid. nih.gov

Multicomponent Reaction Strategies for Complex Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of each starting material. tcichemicals.com This approach is valued in drug discovery and combinatorial chemistry for its ability to generate complex molecular scaffolds in fewer steps, often with higher atom economy. tcichemicals.compharmaxchange.info

While specific, named MCRs like the Ugi or Passerini reactions directly employing this compound as a primary component are not extensively documented in mainstream literature, the principles of MCRs are applied to create analogous complex structures. For example, one-pot, three-component reactions have been successfully used to synthesize multifunctional quinolinopyranpyrazoles, demonstrating the power of this strategy in creating heterocyclic systems. acs.org The development of novel MCRs remains a key area of interest, with the potential to unite different MCRs to perform, for instance, a 7-component reaction by combining the Asinger and Ugi reactions. pharmaxchange.info Such strategies could be conceptually applied to this compound and its derivatives to rapidly generate libraries of complex molecules for biological screening.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sciencemadness.org The application of these principles to the synthesis of this compound presents certain challenges. A direct synthesis from terephthalic acid and ammonia or urea (B33335) is difficult to control, often resulting in a mixture of products including terephthalamide (B1206420) and unreacted starting material. sciencemadness.org

The more established and reliable synthesis routes are often multi-step processes that are less aligned with green chemistry ideals. A common literature method involves the esterification of terephthalic acid to dimethyl terephthalate, followed by a selective partial hydrolysis to yield monomethyl terephthalate. sciencemadness.org This intermediate is then subjected to ammonolysis, where it reacts with aqueous ammonia to produce this compound with high purity (98.5%). sciencemadness.org

However, research into greener alternatives is ongoing. Methodologies such as solid-state melt reactions, which can proceed without a solvent or catalyst, represent a promising green approach. acs.org While demonstrated for other complex scaffolds, adapting such solvent-free conditions could offer a more environmentally benign pathway to this compound and its derivatives.

Derivatization Strategies and Functional Group Introduction

The dual functionality of this compound makes it an excellent scaffold for chemical modification. Scientists employ various strategies to synthesize substituted analogues and create multifunctional molecules for applications ranging from materials science to pharmaceuticals. smolecule.com

The structure of this compound can be modified in several ways, either by introducing substituents onto the aromatic ring or by altering the amide group. These modifications are crucial for tuning the molecule's chemical properties and biological activity.

One common approach involves the reaction of a substituted anhydride with an appropriate amine. For instance, 2-[(2-substitutedphenyl) carbamoyl] benzoic acids are synthesized by reacting phthalic anhydride with substituted anilines like o-aminophenol or o-chloroaniline in a solvent such as tetrahydrofuran (B95107) (THF). researchgate.net Similarly, reacting phthalic anhydride with benzidine (B372746) in acetic acid yields 2-[(4'-aminobiphenyl-4-yl)carbamoyl]benzoic acid. jmchemsci.com

Another strategy is to start with a substituted benzoic acid. The synthesis of 3,5-Dibromo-4-carbamoylbenzoic acid is achieved by hydrolyzing its corresponding nitrile precursor with sodium hydroxide in a mixture of water and 2-propanol. iucr.org Furthermore, complex analogues can be prepared through nucleophilic addition reactions. Dicarboxylic acid analogues have been synthesized by reacting this compound with various substituted benzylamines, anilines, and alkylamines. researchgate.netchemistryconferences.org

The following table summarizes various synthetic strategies for producing substituted analogues:

| Starting Material(s) | Key Reagents/Conditions | Resulting Analogue | Reference(s) |

| Phthalic anhydride, o-chloroaniline | Tetrahydrofuran (THF), reflux | 2-[(2-chlorophenyl) carbamoyl] benzoic acid | researchgate.net |

| Phthalic anhydride, Benzidine | Acetic acid, reflux | 2-[(4'-aminobiphenyl-4-yl)carbamoyl]benzoic acid | jmchemsci.com |

| 3,5-Dibromo-4-cyanobenzoic acid | NaOH, H₂O/2-propanol, reflux | 3,5-Dibromo-4-carbamoylbenzoic acid | iucr.org |

| This compound, Substituted benzylamine | Nucleophilic addition | Substituted dicarboxylic acid analogue | researchgate.netchemistryconferences.org |

| Ethyl 4-(4-(1,3-dioxoisoindolin-2-yl)phenylsulfonamido)benzoate | NaOH, aqueous ethanol, reflux | 2-((4-(N-(4-Carboxyphenyl)sulfamoyl)phenyl)carbamoyl)benzoic acid | nih.gov |

This compound serves as a fundamental building block for constructing larger, multifunctional molecules and materials. smolecule.com These scaffolds are designed to have specific, organized functional groups for applications in supramolecular chemistry, materials science, and as complex ligands.

A notable strategy involves using dianhydrides to create molecules containing two carbamoylbenzoic acid units. For example, reacting 3,3′,4,4′-benzophenonetetracarboxylic dianhydride with amines like naphthylamine in THF with triethylamine (TEA) at 0°C regioselectively yields N,N'-disubstituted 4,4'-carbonylbis(carbamoylbenzoic) acids. researchgate.net This method allows for the controlled introduction of specific aryl or alkyl groups, creating a complex scaffold with multiple functional points. researchgate.net

The inherent hydrogen-bonding capabilities of the carboxylic acid and carbamoyl groups are also exploited to build supramolecular structures. In the solid state, 3,5-Dibromo-4-carbamoylbenzoic acid forms head-to-tail inversion dimers through amido-carboxy hydrogen bonds, demonstrating its utility as a tecton in crystal engineering. iucr.org Moreover, this compound is a precursor for functional materials like coordination polymers and metal-organic frameworks (MOFs), where it acts as a linker to connect metal centers. smolecule.com

The table below details examples of multifunctional scaffolds derived from carbamoylbenzoic acid precursors:

| Core Precursor | Functionalizing Reagent | Resulting Multifunctional Scaffold | Reference(s) |

| 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride | Naphthylamine | 4,4′-carbonyl bis(N-naphthylcarbamoylbenzoic) acid | researchgate.net |

| 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride | Naphthylmethylamine | 4,4′-carbonyl bis(N-naphthylmethylcarbamoylbenzoic) acid | researchgate.net |

| 3,5-Dibromo-4-carbamoylbenzoic acid | Self-assembly (crystallization) | Hydrogen-bonded supramolecular dimer | iucr.org |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Characterization Methods

Spectroscopy is fundamental to the characterization of 4-Carbamoylbenzoic acid, with each method offering unique insights into its molecular features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Analysis: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, the aromatic region is expected to show a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. The two protons adjacent to the carboxylic acid group are chemically equivalent, as are the two protons adjacent to the carbamoyl (B1232498) group. This arrangement typically results in an AA'BB' system, which often appears as two distinct doublets. The acidic proton of the carboxyl group (-COOH) and the two protons of the primary amide group (-CONH₂) are also observable. These signals are typically broad and their chemical shifts can be highly variable, as they are sensitive to solvent, concentration, and temperature due to proton exchange and hydrogen bonding.

¹³C NMR Analysis: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. Due to the molecule's symmetry along the axis passing through the C1 and C4 positions of the benzene ring, five unique carbon signals are expected. These correspond to the carboxyl carbon, the amide carbonyl carbon, the two ipso-carbons of the benzene ring (C1 and C4, attached to the substituents), and the four chemically equivalent methine carbons of the ring (C2, C3, C5, C6 which appear as two distinct signals). The carbonyl carbons are the most deshielded, appearing significantly downfield.

Table 1: Predicted NMR Spectral Data for this compound

| Analysis | Signal | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | Aromatic H (2H) | ~8.1 | Doublet, ortho to -COOH |

| Aromatic H (2H) | ~7.9 | Doublet, ortho to -CONH₂ | |

| -CONH₂ (2H) | Variable (Broad) | Two exchangeable protons | |

| -COOH (1H) | >12 (Broad) | Exchangeable acidic proton | |

| ¹³C NMR | -C OOH | ~167 | Carboxylic acid carbonyl |

| -C ONH₂ | ~168 | Amide carbonyl | |

| Aromatic C-COOH | ~135 | Quaternary carbon | |

| Aromatic C-CONH₂ | ~138 | Quaternary carbon | |

| Aromatic C-H | ~128-130 | Two signals for the four aromatic CH carbons |

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound and confirming the presence of significant intermolecular hydrogen bonding.

The spectrum is dominated by characteristic absorption bands corresponding to the carboxylic acid and primary amide moieties.

O-H Stretch: A very broad and intense absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. docbrown.info This broadness is a hallmark of strong hydrogen bonding.

N-H Stretch: Two distinct, medium-intensity bands are typically observed in the 3400-3100 cm⁻¹ range for the primary amide group (-NH₂). These correspond to the asymmetric and symmetric N-H stretching vibrations.

C-H Stretch: Aromatic C-H stretching vibrations appear as weaker bands just above 3000 cm⁻¹.

C=O Stretch: Two strong, sharp absorption bands are expected in the carbonyl region. The C=O stretch for the carboxylic acid, involved in a hydrogen-bonded dimer, typically appears around 1700-1680 cm⁻¹. docbrown.info The amide C=O stretch (Amide I band) is expected at a slightly lower wavenumber, generally between 1680-1630 cm⁻¹.

N-H Bend: The N-H bending vibration of the primary amide (Amide II band) is found around 1650-1580 cm⁻¹.

C-O Stretch and O-H Bend: Vibrations associated with the C-O stretching and O-H bending of the carboxylic acid group are present in the 1440-1210 cm⁻¹ region. docbrown.info

The presence of strong intermolecular hydrogen bonds, primarily the formation of centrosymmetric dimers via the carboxylic acid groups, profoundly influences the IR spectrum, most notably causing the significant broadening of the O-H stretching band.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | Primary Amide | 3400–3100 | Medium |

| C-H Stretch (aromatic) | Benzene Ring | 3100–3000 | Weak |

| O-H Stretch | Carboxylic Acid | 3300–2500 | Strong, Very Broad |

| C=O Stretch | Carboxylic Acid | 1700–1680 | Strong |

| C=O Stretch (Amide I) | Primary Amide | 1680–1630 | Strong |

| N-H Bend (Amide II) | Primary Amide | 1650–1580 | Medium |

| C-O Stretch / O-H Bend | Carboxylic Acid | 1440–1210 | Medium |

Mass spectrometry (MS) provides the molecular weight of this compound and offers insight into its structural components through fragmentation analysis. The compound has a molecular formula of C₈H₇NO₃, corresponding to a molecular weight of 165.15 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 165. nih.gov This peak confirms the molecular weight of the compound. The most intense peak in the spectrum, known as the base peak, is observed at m/z 149. nih.gov This prominent fragment corresponds to the loss of an amino radical (•NH₂) from the molecular ion, a mass difference of 16 Da. This fragmentation is a common pathway for primary amides. Other potential fragmentations characteristic of benzoic acids include the loss of a hydroxyl radical (•OH, m/z 148) and the loss of the entire carboxyl group (•COOH, m/z 120).

Table 3: Key Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment | Formula | Notes |

| 165 | [M]⁺ | [C₈H₇NO₃]⁺ | Molecular Ion |

| 149 | [M - NH₂]⁺ | [C₈H₅O₃]⁺ | Base Peak, loss of amino radical |

| 148 | [M - OH]⁺ | [C₈H₆NO₂]⁺ | Loss of hydroxyl radical |

| 120 | [M - COOH]⁺ | [C₇H₆NO]⁺ | Loss of carboxyl group |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule. The chromophore in this compound is the substituted benzene ring, which contains conjugated π-systems. The presence of the electron-withdrawing carboxylic acid and carbamoyl groups attached to the aromatic ring influences the energy of these transitions.

The UV-Vis spectrum is expected to show strong absorptions in the ultraviolet region, typically below 300 nm. These absorptions are primarily due to π → π* electronic transitions within the aromatic ring. The conjugation of the carbonyl groups with the benzene ring can shift the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzene. The spectrum may exhibit multiple bands, corresponding to different electronic transitions within the conjugated system.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region |

| π → π | Substituted Benzene Ring | < 300 nm |

| n → π | Carbonyl Groups (C=O) | Longer wavelength, weaker intensity |

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional atomic arrangement, conformation, and intermolecular interactions of this compound in the solid state.

While specific crystal structure data for this compound is not detailed in the provided search results, the analysis of related structures like benzoic acid and other terephthalic acid derivatives allows for a strong prediction of its solid-state architecture. It is highly probable that the molecules form centrosymmetric dimers in the crystal lattice. This common structural motif for carboxylic acids is mediated by a pair of strong O-H···O=C hydrogen bonds between the carboxyl groups of two separate molecules.

Furthermore, the primary amide group provides additional hydrogen bond donors (N-H) and an acceptor (C=O), facilitating the formation of an extended supramolecular network. These amide-amide or amide-acid hydrogen bonds would link the primary carboxylic acid dimers into sheets or a three-dimensional framework, significantly influencing the compound's physical properties such as melting point and solubility. The analysis would also reveal the planarity of the benzene ring and the torsion angles of the carboxyl and carbamoyl groups relative to the ring.

Powder X-ray Diffraction for Crystalline Phases and Polymorphism

Powder X-ray Diffraction (PXRD) is a fundamental and powerful technique for the characterization of polycrystalline materials, making it exceptionally well-suited for the routine analysis of pharmaceutical solids like this compound. units.it This method provides a distinctive fingerprint for a specific crystalline phase, as the diffraction pattern is unique to a particular crystal structure. units.it The technique involves irradiating a powdered sample with X-rays and measuring the scattering angle of the diffracted beams. units.it Each diffraction peak corresponds to a specific set of lattice planes within the crystal, as described by Bragg's Law, yielding information on the d-spacing between these planes. units.it

The primary application of PXRD in the context of this compound is the identification of its crystalline form and the screening for polymorphism. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical aspect of solid-state chemistry. Different polymorphs of a substance can exhibit distinct physical and chemical properties.

While specific studies detailing the polymorphism of this compound are not extensively documented, the methodology for such an investigation would rely heavily on PXRD. By comparing the PXRD pattern of a newly synthesized batch against a reference pattern, one can confirm phase identity and purity. The appearance of new peaks or shifts in existing peak positions would indicate the presence of a different polymorphic form or a solvate. Furthermore, variable-temperature PXRD studies can be employed to investigate phase transitions between different crystalline forms as a function of temperature, providing insight into their thermodynamic stability relationships. units.it

Analysis of Hydrogen Bonding Networks and Supramolecular Interactions in Crystal Lattices

The crystal structure and resulting stability of this compound are dictated by a network of strong intermolecular interactions, primarily hydrogen bonds. The molecule possesses both a carboxylic acid group (-COOH) and a primary amide group (-CONH2), both of which are excellent hydrogen bond donors and acceptors. This dual functionality allows for the formation of robust and predictable supramolecular synthons, which are the building blocks of the crystal lattice. mdpi.com

Analysis of related crystal structures, such as 3,5-Dibromo-4-carbamoylbenzoic acid, reveals common and highly probable hydrogen bonding motifs for this class of compounds. iucr.orgnih.gov A predominant interaction is the formation of inversion dimers through pairwise hydrogen bonds. This can occur in two principal ways:

Carboxylic Acid Dimerization : The carboxylic acid groups of two molecules form a classic R²₂(8) ring motif through strong O—H⋯O hydrogen bonds.

Amide Dimerization : The amide groups of two molecules can form similar inversion dimers via N—H⋯O hydrogen bonds. iucr.orgnih.gov

Beyond dimerization, these functional groups facilitate the creation of extended chains and networks. The carbonyl oxygen of the amide and the carboxylic acid can act as acceptors, while the amide N-H and carboxylic O-H protons act as donors. This often results in head-to-tail arrangements where the carboxyl group of one molecule forms a hydrogen bond with the carbamoyl group of an adjacent molecule. iucr.org These interactions can propagate through the crystal lattice, forming one-dimensional chains or two-dimensional sheets, which are further held together by weaker interactions. The interplay of these strong hydrogen bonds is a crucial element in crystal engineering, governing the self-assembly and packing of the molecules in the solid state. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Reaction Selectivity

Density Functional Theory (DFT) has become a vital tool for investigating the properties of molecules like this compound at a quantum mechanical level. researchgate.net Specifically, the B3LYP functional combined with the 6-311G basis set has been successfully employed to determine its optimized molecular geometry and electronic characteristics in the ground state. actascientific.comresearchgate.net These computational studies provide detailed insights into bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure and reactivity. researchgate.netresearchgate.net

The calculations reveal that the molecule is largely planar, though with some slight torsional angles. The geometric parameters obtained through DFT calculations are in close agreement with experimental data where available, validating the computational approach. actascientific.com

| Bond | Calculated Length (Å) | Reference |

|---|---|---|

| C6-N5 | 1.395 | actascientific.com |

| C13-N5 | 1.3898 | actascientific.com |

| N5-H18 | 1.0173 | actascientific.com |

| O1-H19 | 0.9809 | actascientific.com |

| C12=O2 | 1.2354 | researchgate.net |

| C12-O1 | 1.3614 | researchgate.net |

| Angle | Calculated Angle (°) | Reference |

|---|---|---|

| C6-N5-H18 | 115.9 | actascientific.com |

| C13-N5-H18 | 115.7 | actascientific.com |

| C6-N5-C13 | 128.37 | actascientific.com |

Beyond geometry, DFT is used to analyze the electronic structure through the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity. These calculations help in predicting the sites within the molecule that are most susceptible to electrophilic and nucleophilic attack, thus providing insight into reaction selectivity. preprints.org

Elucidation of Reaction Mechanisms and Energetics through Computational Approaches

Computational chemistry provides powerful methodologies for exploring the intricate details of chemical reaction mechanisms, offering insights that are often inaccessible through experimental means alone. rsc.org For reactions involving this compound, computational approaches, particularly DFT, can be used to map the entire potential energy surface of a reaction. This involves identifying and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states. nih.gov

The process of elucidating a reaction mechanism computationally involves several key steps:

Locating Stationary Points : Algorithms are used to find the minimum energy structures for reactants, intermediates, and products, as well as the first-order saddle points corresponding to transition states.

Reaction Pathway Mapping : By following the intrinsic reaction coordinate (IRC) from a transition state, chemists can confirm that it correctly connects the intended reactants and products, thereby validating the proposed mechanistic step.

These computational studies allow for the comparison of different possible reaction pathways, enabling researchers to determine the most energetically favorable mechanism. By analyzing the electronic structure and geometry of the transition state, one can understand the key interactions that stabilize it and drive the reaction forward. This knowledge is invaluable for optimizing reaction conditions and designing more efficient synthetic routes or catalysts. nih.gov

Reactivity Mechanisms and Coordination Chemistry

Fundamental Chemical Reactivity and Transformation Mechanisms

The reactivity of 4-Carbamoylbenzoic acid is governed by its two primary functional groups: the carboxylic acid and the amide. These groups can react independently or in concert, leading to a variety of chemical transformations.

Nucleophilic acyl substitution is a key reaction pathway for carboxylic acid derivatives, proceeding through an addition-elimination mechanism. masterorganicchemistry.comsketchy.com The reactivity of these derivatives is influenced by factors such as the nature of the leaving group, steric hindrance, and the presence of catalysts. sketchy.com

Derivatives of this compound, such as those with halogen substituents, can undergo nucleophilic substitution. For instance, the bromine atom in compounds like 4-bromo-N-(4-carbamoylphenyl)benzamide can be replaced by other functional groups through nucleophilic substitution reactions. Similarly, the synthesis of this compound itself can be achieved from derivatives like 4-bromobenzoic acid, which is first converted to a more reactive acyl chloride. This acyl chloride can then react with an amine in a nucleophilic substitution reaction. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel a leaving group. masterorganicchemistry.comsketchy.com

The table below summarizes typical nucleophilic substitution reactions involving derivatives related to this compound.

| Reactant Derivative | Nucleophile | Reaction Conditions | Product Type |

| 4-Bromobenzoyl chloride | 4-Aminobenzamide | Base (e.g., Pyridine, TEA) | N-(4-carbamoylphenyl)benzamide derivative |

| 4-Bromobenzoic acid | Oxalyl chloride / DMF | Anhydrous DCM | 4-Bromobenzoyl chloride |

| 4-bromo-N-(4-carbamoylphenyl)benzamide | Hydroxide (B78521), Alkoxide | - | Substituted benzamide (B126) |

The amide bond is known for its stability, particularly in the aqueous conditions found in biological systems. clemson.edu However, it can be cleaved through hydrolysis under more forceful conditions, such as heating in the presence of strong acids or bases. clemson.edu This reaction yields a carboxylic acid and an amine or ammonia (B1221849). clemson.edu

The hydrolysis mechanism depends on the pH.

Acid-catalyzed hydrolysis : This process involves the protonation of the amide's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by proton transfer and elimination of the leaving group (ammonia or an amine). clemson.eduresearchgate.net

Base-mediated hydrolysis : Under basic conditions, a hydroxide ion (OH⁻) acts as the nucleophile, attacking the amide carbonyl group. This is followed by the elimination of an amide ion (⁻NH₂), which is a poor leaving group, making this pathway generally more difficult than acid-catalyzed hydrolysis. clemson.edu

For this compound, hydrolysis would break the amide bond to yield terephthalic acid and ammonia. The stability of the amide bond means that this reaction typically requires elevated temperatures and strong acidic or basic conditions to proceed at a significant rate. clemson.edu

As a carboxylic acid, this compound participates in acid-base equilibria in aqueous solutions. The carboxylic acid group (-COOH) can donate a proton (H⁺) to a base, such as water, forming a carboxylate anion (-COO⁻) and a hydronium ion (H₃O⁺). buketov.edu.kzulaval.ca

The strength of an acid is quantified by its acid dissociation constant (Kₐ), with a smaller pKₐ (where pKₐ = -log Kₐ) value indicating a stronger acid. ulaval.calibretexts.org The equilibrium for this compound favors the undissociated form, as it is a weak acid. libretexts.org

Proton transfer dynamics in benzoic acid derivatives are a subject of extensive research, often studied as model systems for understanding proton transfer in more complex chemical and biological processes. buketov.edu.kzbohrium.comrsc.orgnih.gov These studies show that proton transfer can occur between molecules (intermolecular) or within the same molecule (intramolecular). bohrium.comrsc.orgnih.gov The process can be influenced by factors like the solvent environment and the electronic nature of substituents on the benzene (B151609) ring. buketov.edu.kzbohrium.com For instance, theoretical studies on benzoic acid derivatives indicate that the mechanism of proton exchange can proceed via a Hydrogen Atom Transfer (HAT) pathway. buketov.edu.kz

Metal-Ligand Interactions and Complexation Studies

The presence of both a carboxylate group and a carbamoyl (B1232498) (amide) group allows this compound to act as a versatile ligand in coordination chemistry, forming complexes with a variety of metal ions.

This compound can function as a monotopic ligand , meaning it binds to a single metal center through one or more of its donor atoms. Research has shown that monotopic carbamoylcarboxylic acids form coordination complexes with metal ions like Cu²⁺. researchgate.netresearchgate.net The coordination typically involves an ionic bond with the deprotonated carboxylate group and a coordinate bond with the oxygen atom of the amide's carbonyl group. researchgate.netresearchgate.net

While this compound itself is primarily a monotopic ligand, related molecules with two carbamoylbenzoic acid units, known as bis(carbamoylcarboxylic) acids (bCCAs), can act as ditopic ligands . researchgate.net These ditopic ligands have two separate binding sites, allowing them to bridge two metal centers or to form more complex supramolecular structures. researchgate.net This ditopic nature is crucial in the formation of coordination polymers and aggregates.

Carbamoylbenzoic acids and their derivatives have demonstrated a strong ability to chelate and coordinate with a wide array of transition metal ions. The coordination chemistry of the amide group is of significant interest due to its biological relevance. researchgate.net The interaction typically occurs through the carboxylate oxygen and the amide carbonyl oxygen, which act as donor atoms, forming stable complexes with metal cations. researchgate.netresearchgate.net

Studies have reported the synthesis and characterization of complexes with several metal ions, including Cu(II), Co(II), Ni(II), and Zn(II). nih.gov The formation of these complexes can be confirmed using techniques such as FT-IR and NMR spectroscopy. researchgate.netnih.gov Research on related functionalized carbamoylcarboxylic acids has shown strong affinity and removal efficiencies for metals like Cr³⁺, Pb²⁺, Cu²⁺, Ni²⁺, Zn²⁺, Cd²⁺, and Ca²⁺. researchgate.net The stability of these complexes is a key parameter, often expressed as a stability constant (K), which quantifies the strength of the metal-ligand interaction in solution. scispace.comlibretexts.org

The table below summarizes the observed interactions between carbamoylbenzoic acid derivatives and various metal ions as reported in the literature.

| Metal Ion | Interaction / Complex Formation |

| Cu²⁺ | Forms coordination complexes with monotopic carbamoylcarboxylic acids. researchgate.netresearchgate.net Also shows interaction with functionalized derivatives. researchgate.netnih.gov |

| Pb²⁺ | Interacts with N,N-disubstituted bis(carbamoylcarboxylic) acids. researchgate.net Functionalized derivatives show high removal efficiency. researchgate.net |

| Hg²⁺ | Interacts with N,N-disubstituted bis(carbamoylcarboxylic) acids. researchgate.net |

| Cr³⁺ | Functionalized derivatives show very high removal efficiency (approaching 100%). researchgate.net |

| Cd²⁺ | Interacts with bis(carbamoylbenzoic) acid analogues. researchgate.net Functionalized derivatives show removal capabilities. researchgate.net |

| Ni²⁺ | Forms complexes with related ligands. nih.gov Functionalized derivatives show removal capabilities. researchgate.net |

| Zn²⁺ | Forms complexes with related ligands. nih.gov Functionalized derivatives show removal capabilities. researchgate.net |

| Ca²⁺ | Functionalized derivatives show removal capabilities. researchgate.net |

| Al³⁺ | Properties in the presence of Al³⁺ have been studied. researchgate.net |

Supramolecular Coordination Assemblies

This compound is a versatile building block in the field of supramolecular chemistry, particularly in the construction of coordination polymers and metal-organic frameworks (MOFs). smolecule.com Supramolecular coordination assemblies are large, ordered structures formed through the self-assembly of metal ions and organic ligands connected by coordination bonds. tus.ac.jpfu-berlin.de The formation of these assemblies is a dynamic and often reversible process, allowing for the creation of highly complex and functional materials from relatively simple components. nih.gov

The structure-directing capabilities of this compound arise from its two distinct functional groups: the carboxylate group and the carbamoyl (amide) group. The carboxylate group is a common coordinating moiety in the synthesis of MOFs, capable of binding to metal ions in various modes (monodentate, bidentate chelating, bidentate bridging). rsc.org The carbamoyl group can also participate in coordination to metal centers, although it is more commonly involved in directing the solid-state structure through hydrogen bonding interactions. The interplay between strong coordination bonds and weaker interactions like hydrogen bonding allows for the rational design and synthesis of multidimensional networks with specific topologies and properties. rsc.org

The use of this compound as an organic linker can lead to the formation of one-, two-, or three-dimensional coordination polymers. smolecule.com The dimensionality and structure of the resulting framework are influenced by the coordination geometry of the metal ion, the molar ratios of the reactants, and the reaction conditions such as solvent and temperature. rsc.orgmdpi.com For example, different metal ions can lead to the formation of frameworks with different topologies, such as 2D layered structures or 3D interpenetrating networks. rsc.org

Advanced Applications in Materials Science and Engineering

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. researchgate.net The versatility in the choice of both the metal and the organic linker allows for the precise tuning of the MOF's structure, pore size, and chemical functionality, making them suitable for a wide array of applications. imperial.ac.ukresearchgate.net 4-Carbamoylbenzoic acid and its analogues serve as functional organic linkers in the synthesis of these frameworks.

Design Principles and Synthetic Strategies Utilizing this compound Analogues as Linkers

The design of MOFs and coordination polymers using this compound or its analogues hinges on the principles of reticular synthesis, which involves assembling molecular building blocks into predetermined network structures. researchgate.net The this compound molecule is a bifunctional linker, featuring a carboxylate group (-COOH) and a carbamoyl (B1232498) (amide) group (-CONH2). These functional groups can coordinate with metal ions, forming the nodes of the framework, while the benzene (B151609) ring acts as a rigid strut. nih.gov

The synthetic strategy for these materials typically involves solvothermal or hydrothermal methods. mdpi.com In a common procedure, a metal salt (e.g., zinc nitrate, cadmium acetate) and the organic linker, such as a derivative like N,N′-bis(4-carbozvlbenzvl)-4-aminotoluene, are dissolved in a solvent, often N,N-dimethylformamide (DMF), and heated in a sealed vessel. mdpi.comnih.gov This process facilitates the crystallization of the MOF structure. mdpi.com The choice of solvent, temperature, and metal-to-linker ratio can influence the final topology of the resulting framework. ucl.ac.uk For instance, the synthesis of N,N′-disubstituted 4,4′-carbonylbis(carbamoylbenzoic) acids has been achieved with high yields by reacting dianhydrides with primary amines under specific conditions to favor the formation of carbamoyl and carboxylic acid functionalities over the more common imide group. nih.gov

Characterization of Structural Topologies and Porosity Characteristics

The porosity of these materials is a critical characteristic and is typically evaluated through gas adsorption measurements, most commonly using nitrogen at 77 K. nih.gov The resulting isotherm provides key information:

BET (Brunauer-Emmett-Teller) Surface Area: Quantifies the total surface area available for gas adsorption within the porous structure. nih.gov

Pore Volume: Indicates the total volume of the pores within the material. nih.gov

Pore Size Distribution: Describes the range and prevalence of different pore sizes. nih.gov

MOFs derived from V-shaped linkers like 4,4'-sulfonyldibenzoic acid have been shown to form layers with intralayer hydrophobic pores, contributing to permanent porosity. nih.gov The unique adsorption and transport properties of MOFs are directly determined by their complex networks of pores, cages, and channels. nih.gov

| MOF Designation | Metal Node | Organic Linker | Topology | BET Surface Area (m²/g) | Pore Volume (cm³/g) |

|---|---|---|---|---|---|

| CAU-11 | Al(OH) | 4,4'-sulfonyldibenzoic acid | Layered (ABAB stacking) | 350 | 0.17 |

| Zn-MOF-1 | Zn | N²,N⁶-di(pyridin-4-yl)naphthalene-2,6-dicarboxamide & 4,4'-oxybisbenzoic acid | sql {4⁴·6²} | N/A | N/A |

| Cd-MOF-2 | Cd | N²,N⁶-di(pyridin-4-yl)naphthalene-2,6-dicarboxamide & 5-nitroisophthalic acid | (3,4)-connected binodal 2D net | N/A | N/A |

Applications in Gas Storage and Separation

The high porosity, large surface area, and tunable pore chemistry of MOFs make them exceptional candidates for gas storage and separation. researchgate.netresearchgate.net MOFs can store significant quantities of gases such as hydrogen (H₂), methane (CH₄), and carbon dioxide (CO₂). researchgate.net The storage capacity is directly related to the material's surface area and pore volume. researchgate.net

In gas separation, MOFs function as molecular sieves. nih.gov The separation mechanism can be based on several principles:

Kinetic Separation: Differences in the diffusion rates of gas molecules through the MOF's pores.

Equilibrium-Based Separation: Preferential adsorption of one gas over another due to stronger interactions with the framework's internal surface. rsc.org

The functional groups on the organic linkers play a crucial role. For example, the amide groups in this compound-based MOFs can enhance the selective capture of CO₂ through dipole-quadrupole interactions. beilstein-journals.org By carefully designing the linker and pore environment, MOFs can be optimized for specific separation tasks, such as removing CO₂ from natural gas or flue gas streams. researchgate.netnih.gov Research has shown that certain MOFs exhibit high selectivity for CO₂ over N₂. nih.gov

| MOF | Gas | Uptake Capacity | Conditions | Selectivity |

|---|---|---|---|---|

| Generic MOF Example | CO₂ | 32.6 wt% | 5 °C | N/A |

| MOF (2) from HL | CO₂/N₂ | ~45 cm³/g (CO₂) | 273 K | 71 (CO₂ over N₂) |

| UHM-30 | CO₂ | 5.26 mmol/g | N/A | N/A |

Catalytic Activity of this compound-Based MOFs

MOFs can serve as heterogeneous catalysts, offering advantages such as high catalyst site density, structural regularity, and ease of separation from the reaction mixture. researchgate.net The catalytic activity can originate from:

Metal Nodes: The metal clusters can act as Lewis acid sites. nih.gov

Organic Linkers: The linkers can be functionalized with catalytic groups.

Encapsulated Species: Catalytically active species like metal nanoparticles can be loaded into the MOF pores. researchgate.net

Coordination polymers and MOFs based on functionalized benzoic acid linkers have demonstrated catalytic activity in various organic transformations. mdpi.com For example, a zinc(II) coordination polymer was shown to be a highly active and recoverable heterogeneous catalyst for the cyanosilylation of benzaldehydes. mdpi.com In another study, Co(II)-MOFs supported noble metal nanoparticles, which were used for the efficient catalytic reduction of 4-nitrophenol. researchgate.net The porous structure of the MOF allows reactants to access the active sites while the framework provides stability to the catalyst. researchgate.net

Potential in Drug Delivery Systems Utilizing Porous Frameworks

The inherent properties of MOFs, such as high porosity, large surface area, and tunable pore sizes, make them highly attractive as carriers for drug delivery systems. nih.govrsc.org Their large pore volume allows for exceptionally high drug loading capacities compared to traditional carriers. nih.govsemanticscholar.org

Drugs can be loaded into MOFs through several methods, including one-pot synthesis where the drug is co-precipitated with the framework, or post-synthetic encapsulation where the drug is adsorbed into the pores of the pre-formed MOF. nih.gov The release of the encapsulated drug can be controlled and is often triggered by changes in the physiological environment, such as pH. nih.gov For instance, many MOFs are stable at neutral pH but decompose in the acidic environment characteristic of tumor tissues or endosomes, leading to targeted drug release. nih.gov

Zinc-based MOFs are particularly promising for biomedical applications due to the biocompatibility of zinc, an essential trace element in the human body. nih.gov MOFs synthesized using benzoic acid derivatives have been investigated as carriers for anticancer drugs like doxorubicin, demonstrating the potential for these systems to improve therapeutic efficacy while minimizing side effects. nih.gov

Fluorescent Chemosensors and Receptors

Derivatives of this compound have been successfully employed in the synthesis of fluorescent chemosensors for the detection of metal ions. figshare.comresearchgate.net These sensors are designed with a fluorophore (a light-emitting unit) and a receptor site that can selectively bind to a target analyte. mdpi.com The binding event causes a change in the fluorescence properties of the molecule, providing a detectable signal. figshare.com

For example, ditopic receptors based on 4,4′-carbonyl bis(carbamoylbenzoic) acids bearing a naphthalene fluorophore have been synthesized. figshare.com The interaction of these receptors with metal ions is signaled by a change in fluorescence intensity. The sensing mechanism often relies on processes like Photo-induced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). figshare.comresearchgate.net

OFF-ON Sensors: In a PET-based sensor, the receptor quenches the fluorescence of the fluorophore in the unbound state. Upon binding a metal ion, the PET process is inhibited, and fluorescence is "turned on". figshare.comresearchgate.net

ON-OFF Sensors: In an ICT-based sensor, the molecule is fluorescent in its free state. Coordination with a metal ion can disrupt the ICT process, leading to a quenching of the fluorescence signal. figshare.comresearchgate.net

Studies using ¹H-NMR and FTIR have confirmed that the amide and carboxylic functional groups of these receptors strongly interact with the metallic ions. figshare.com The specific design of the linker, such as the presence or absence of a spacer between the receptor and the fluorophore, can significantly influence the photophysical properties and the sensing response. researchgate.net

| Receptor | Fluorophore | Sensing Mechanism | Fluorescence Response to Metal Ions | Emission Type |

|---|---|---|---|---|

| Analogue 2a (non-spaced) | Naphthyl | Inhibition of ICT | ON-OFF | Broad, red-shifted |

| Analogue 2b (spaced) | Naphthylmethyl | Inhibition of PET | OFF-ON | Structured, UV region |

Design of Novel Functional Materials with Tailored Properties

This compound and its derivatives are valuable ligands in the construction of novel functional materials, most notably Metal-Organic Frameworks (MOFs). smolecule.commdpi.com MOFs are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The ability to choose and modify both the metal component and the organic linker allows for the rational design of materials with precisely tailored properties, such as pore size, surface area, and chemical functionality. mdpi.comrsc.org

The carboxylic acid and amide groups of this compound can act as coordination sites for metal ions, making it an effective building block for these supramolecular structures. researchgate.net The rigidity and defined geometry of the benzoic acid core, combined with the hydrogen-bonding capability of the carbamoyl group, contribute to the formation of stable and ordered frameworks.

For example, researchers have synthesized a novel three-dimensional (3-D) coordination polymer using manganese (II), 4,4'-oxybis(benzoic acid) (a related dicarboxylic acid ligand), and an ancillary ligand. mdpi.com In such structures, the dicarboxylate ligands bridge metal centers to form layers, which are then extended into a 3-D framework. mdpi.com The resulting materials can exhibit intriguing network topologies and significant potential for applications in areas like gas storage, catalysis, and sensing, including possessing unique photoelectric properties. mdpi.com The use of bifunctional ligands containing both nitrogen (from triazole or amide groups) and oxygen (from carboxylate groups) donors is a common strategy to create MOFs with diverse coordination modes and dimensionalities. nih.gov

Investigative Studies in Biological and Environmental Systems

Biological Activity and Mechanistic Insights

4-Carbamoylbenzoic acid, a dicarboxylic acid monoamide, is formed by the formal condensation of a carboxy group of terephthalic acid with ammonia (B1221849). nih.gov Its unique structure, featuring both a carbamoyl (B1232498) and a benzoic acid group, allows for diverse biological activities and makes it a valuable scaffold in medicinal chemistry. nih.govsmolecule.com

Derivatives of this compound have demonstrated notable antimicrobial and antibacterial properties. Studies have shown that these compounds can be effective against a range of pathogens, including drug-resistant strains. For instance, certain thiazole (B1198619) derivatives of this compound have shown promising antimicrobial activity.

In one study, a series of 2-{[(2R,4R)-4-carboxy-2-hydroxypyrrolidin-1-yl]carbonyl}benzene-1,5-dicarboxylic acids and 2-carbamoylbenzene-1,5-dicarboxylic acid analogues were synthesized. nih.gov The antimicrobial activity of these compounds was evaluated based on their zone of inhibition (ZOI). nih.gov Compound Z_10 was found to be the most active against Pseudomonas aeruginosa with a ZOI of 32 mm, while showing lower activity against Candida stellatoidea and Vancomycin-Resistant Enterococci (VRE), both with a ZOI of 27 mm. nih.gov Conversely, compound Z_7 exhibited the smallest zone of inhibition (22 mm) against Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov

Organotin(IV) derivatives of 2-((2-methoxyphenyl)carbamoyl)benzoic acid have also been recognized for their antibacterial potential. researchgate.net Furthermore, research into carbazole (B46965) derivatives has revealed their ability to effectively inhibit the growth of Gram-positive bacteria. mdpi.com Specifically, carbazole derivatives 2, 4, and 8 at a concentration of 16 µg/mL inhibited the growth of S. aureus by over 60%. mdpi.com

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Microorganism | Activity/Measurement | Reference |

|---|---|---|---|

| Thiazole derivatives | Drug-resistant bacterial strains | Promising antimicrobial activity | |

| Compound Z_10 | Pseudomonas aeruginosa | Zone of Inhibition: 32 mm | nih.gov |

| Compound Z_10 | Candida stellatoidea | Zone of Inhibition: 27 mm | nih.gov |

| Compound Z_10 | Vancomycin Resistant Enterococci (VRE) | Zone of Inhibition: 27 mm | nih.gov |

| Compound Z_7 | Methicillin Resistant Staphylococcus aureus (MRSA) | Zone of Inhibition: 22 mm | nih.gov |

| Organotin(IV) derivatives | Bacteria | Good antibacterial compounds | researchgate.net |

Derivatives of this compound have been a focal point of anticancer research, with studies demonstrating their cytotoxic effects on various cancer cell lines. smolecule.com For example, thiazole derivatives have shown potential in cancer therapeutics, with some exhibiting greater potency than existing chemotherapy drugs.

One area of investigation involves synthetic retinoids, where a derivative, 4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)carbamoyl]benzoic acid (Am-80 or Tamibarotene), has been developed. nih.govnih.gov This compound is a specific agonist for the retinoic acid receptor alpha/beta. nih.gov Another synthetic retinoid, CD437, was found to be highly potent with an LC50 value of 0.21 μg/mL in HeLa cells. nih.gov In the same study, carboxylic acid analogs 4 and 16 also showed significant activity with LC50 values of 0.49 μg/mL and 0.60 μg/mL, respectively. nih.gov

Organotin(IV) derivatives have also been explored for their anticancer properties. researchgate.net Research has shown that these compounds can induce apoptosis in cancer cells, with some being more effective than platinum-based drugs. researchgate.net For instance, a study on the anticancer effects of thiazole derivatives found significant cytotoxicity against breast cancer cell lines (MCF-7). Similarly, certain benzoic acid derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Table 2: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity/Measurement (LC50/IC50) | Reference |

|---|---|---|---|

| Thiazole derivatives | Breast cancer (MCF-7) | Significant cytotoxicity | |

| CD437 | HeLa | 0.21 µg/mL | nih.gov |

| Analog 4 | HeLa | 0.49 µg/mL | nih.gov |

| Analog 16 | HeLa | 0.60 µg/mL | nih.gov |

| Benzamide (B126) derivatives of p-Aminobenzoic acid | Not specified | 5.85 µM and 4.53 µM | nih.gov |

| 4-(4-oxo-6-phenyl-2-thioxotetrahydropyrimidin-1(2H)-yl)benzoic acid | Not specified | Significant, greater than doxorubicin | nih.govmdpi.com |

The anticancer activity of this compound derivatives is often attributed to their ability to inhibit specific enzymes and proteins crucial for cancer cell survival and proliferation. The thiazole ring, for instance, can bind to and alter the activity of enzymes.

One key mechanism is the inhibition of cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9). vulcanchem.com Molecular docking simulations have confirmed that the benzylcarbamoyl group can bind to the active sites of these enzymes through hydrogen bonds and hydrophobic interactions. vulcanchem.com 4-(Benzylcarbamoyl)benzoic acid has an IC₅₀ of 12.4 μM for COX-2 and 18.9 μM for MMP-9. vulcanchem.com

Furthermore, some derivatives act as inhibitors of the human ATPase/RNA helicase X-linked DEAD-box polypeptide 3 (DDX3X), which is a therapeutic target for both infectious diseases and cancer. researchgate.net Studies on anthranilic acid derivatives have identified them as inhibitors of MabA (FabG1), an essential enzyme in mycobacterial cell wall synthesis. mdpi.com

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potential of this compound derivatives. These studies have shown that the specific positioning of functional groups significantly influences biological activity. nih.gov For example, the para-substituted benzylcarbamoyl group in 4-(benzylcarbamoyl)benzoic acid confers superior enzyme affinity compared to its meta isomers or simpler carbamoyl derivatives. vulcanchem.com

In the context of anti-MRSA synthetic retinoids, SAR studies revealed that analogs lacking a carboxylic acid or possessing different hydrophobic groups exhibited decreased apoptotic activity. nih.gov For anthranilic acid derivatives, it was found that an acidic function was necessary for their activity, and the replacement of the amide with a sulfonamide or thioamide was tolerated. mdpi.com

Derivatives of this compound have also been investigated for their antiviral properties. Research has shown that these compounds can inhibit various stages of the viral life cycle. mdpi.com For example, a new family of 1,3,4-thiadiazole (B1197879) derivatives of 2-carbamoylbenzoic acid has been identified as inhibitors of the human DDX3X helicase, which is essential for the replication of viruses like HIV and Dengue. researchgate.netmdpi.com

In a study on coxsackievirus B3 (CVB3), new 4-substituted sulfonamidobenzoic acids demonstrated high in vitro antiviral activity. nih.gov These compounds are believed to bind to the virus capsid, thereby preventing the infection of host cells. nih.gov Specifically, compounds 4 and 7a showed potent activity against the CVB3 Nancy strain with IC50 values of 4.29 and 4.22 μM, respectively. nih.gov

Furthermore, carbazole derivatives have been identified as potential inhibitors of the Porcine Epidemic Diarrhea Virus (PEDV). semanticscholar.org Time-course analysis indicated that these derivatives act at an early stage of the viral life cycle. semanticscholar.org

The biological activity of this compound and its derivatives is fundamentally linked to their interactions with biological macromolecules. The carboxyl and amide groups can form hydrogen bonds with proteins and enzymes, while the benzene (B151609) ring can participate in π-π stacking interactions.

Studies on a synthetic retinoid derivative, 4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)carbamoyl]benzoic acid (Am-80), revealed high plasma protein binding (over 99% in vitro in rats, dogs, and humans). nih.gov This binding primarily occurs with serum albumin, and the presence of other drugs like diazepam, digitoxin, or warfarin (B611796) does not significantly affect it, suggesting a lack of specific binding sites on albumin for Am-80. nih.gov

X-ray crystallography has provided detailed insights into these interactions. For example, the crystal structure of thymidylate synthase from Cryptosporidium hominis in complex with a 2-carbamoylbenzoic acid derivative has been determined, highlighting the importance of the compound's structure for optimal positioning within the active site. rcsb.org Additionally, this compound itself has been shown to bind to the hinge region of Protein Kinase A (PKA). researchgate.net

Interaction with Biological Macromolecules and Protein Binding Studies

Environmental Remediation and Separation Technologies

Carbamoyl benzoic acids have been identified as innovative separation agents for the removal of hazardous heavy metals from industrial wastewater, such as that from metal plating facilities. researchgate.netresearchgate.net These compounds demonstrate a notable potential to bind with various metallic ions, including lead (Pb²⁺), copper (Cu²⁺), and mercury (Hg²⁺), under specific pH conditions. researchgate.netresearchgate.net The amide substituent on the benzoic acid structure imparts a specific affinity towards these metal ions in aqueous solutions. researchgate.net This interaction facilitates their separation from the water, suggesting a promising application in treating contaminated effluents. researchgate.net

The ability of carbamoyl benzoic acids to bind with metal ions makes them effective agents in coagulation-flocculation processes for wastewater treatment. researchgate.netresearchgate.net Coagulation involves the destabilization of suspended particles, while flocculation promotes the aggregation of these particles into larger flocs that can be easily separated by sedimentation. researchgate.net Carbamoyl benzoic acids can act as coagulants, initiating a process that is particularly effective for the removal of lead (Pb²⁺) ions. researchgate.net The effectiveness of these compounds as coagulants has been corroborated through sedimentation and clarification kinetics analysis, confirming their practical utility in effluent treatment. researchgate.net In some applications, these molecules are grafted onto polymers like chitosan (B1678972) to enhance their coagulant-flocculant capabilities. researchgate.net

To quantify the binding strength between carbamoyl benzoic acids and metal ions for environmental applications, association constants (Kf) have been determined. researchgate.net A primary method for this determination is measuring the zeta potential of an inert surface in contact with the aqueous solution containing the ligand and metal ions. researchgate.net This technique allows for the calculation of Kf values, which indicate the chemical stability of the resulting metal-ligand complexes. researchgate.netresearchgate.net These constants are crucial for predicting the efficacy of these ligands in complexation-coagulation-flocculation processes. researchgate.net Studies have shown that carbamoyl benzoic acids exhibit a strong affinity for various metal ions, with association constants ranging from 10² to 10⁴ M⁻¹. researchgate.netresearchgate.net

| Metal Ion | Association Constant (Kf) Range (M⁻¹) |

| Pb²⁺ | High affinity, specific values depend on the substituent on the carbamoyl benzoic acid. researchgate.net |

| Cu²⁺ | Demonstrated potential to bind. researchgate.net |

| Hg²⁺ | Demonstrated potential to bind. researchgate.net |

| Cr³⁺ | High affinity, with calculated constants in the range of 10² to 10⁴. researchgate.net |

| Cd²⁺ | Moderate affinity. researchgate.net |

| Ni²⁺ | Moderate affinity. researchgate.net |

| Zn²⁺ | Moderate affinity. researchgate.net |

This table presents the determined association constants (Kf) for carbamoyl benzoic acids with various heavy metal ions, indicating their potential for use in environmental remediation. The values are derived from zeta potential measurements as reported in the literature. researchgate.net

Analytical Method Development and Characterization for Research Purity and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are central to the separation, identification, and quantification of 4-Carbamoylbenzoic acid and its related impurities. High-Performance Liquid Chromatography (HPLC) and its coupling with Mass Spectrometry (LC-MS) are the most powerful and widely used techniques.

The development of a robust HPLC method is fundamental for assessing the purity of this compound. While specific validated methods for this compound are not extensively published, methods for structurally similar compounds, such as other benzoic acid derivatives, provide a strong basis for its analysis. A typical Reverse Phase HPLC (RP-HPLC) method can be developed and validated according to the International Council for Harmonisation (ICH) guidelines. ekb.eglongdom.org

Method Development: A suitable HPLC method for this compound would likely involve a C18 column, which is effective for separating a wide range of organic molecules. longdom.orgwaters.com The mobile phase composition is a critical parameter that is optimized to achieve good resolution between the main compound and its potential impurities. A gradient elution using a mixture of an aqueous buffer (like phosphate (B84403) buffer or a dilute acid such as formic or phosphoric acid) and an organic modifier (typically acetonitrile (B52724) or methanol) is common for analyzing aromatic acids and their derivatives. ekb.eglongdom.orgwaters.com Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. longdom.orgchemscene.com

Method Validation: A developed HPLC method must be validated to ensure its reliability for the intended application. Key validation parameters include:

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components, such as impurities or degradation products. This is often demonstrated by the separation of the analyte peak from other peaks in the chromatogram. ekb.eg

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of solutions of known concentrations and is expressed by the correlation coefficient (r²) of the calibration curve. For related benzoic acid derivatives, linearity is often established over a range of concentrations with r² values greater than 0.999. longdom.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike recovery experiments, where a known amount of the analyte is added to a sample matrix. For similar compounds, accuracy is typically within the range of 85-115%. longdom.orgnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Intra-day and inter-day precision with RSD values below 2% are generally considered acceptable. longdom.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. For analogous compounds, LOD and LOQ are often in the sub-µg/mL range. longdom.org

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. Variations may include changes in mobile phase composition, pH, flow rate, and column temperature. ekb.eg

| Validation Parameter | Typical Acceptance Criteria for Related Benzoic Acid Derivatives | Reference |

|---|---|---|

| Linearity (r²) | > 0.999 | longdom.org |

| Accuracy (% Recovery) | 85.61% - 107.2% | longdom.orgnih.gov |

| Precision (% RSD) | < 2% | longdom.org |

| LOD | ~0.1 µg/mL | longdom.org |

| LOQ | ~0.5 µg/mL | longdom.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer enhanced selectivity and sensitivity for the analysis of this compound, particularly in complex matrices. nih.govsemanticscholar.org This technique combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. mdpi.com

For the analysis of carboxylic acids, electrospray ionization (ESI) is a commonly used ionization source, often operated in the negative ion mode to detect the deprotonated molecule [M-H]⁻. nih.govresearchgate.net In some cases, derivatization may be employed to improve chromatographic retention on reversed-phase columns and to enhance ionization efficiency. nih.govsemanticscholar.org However, direct analysis is often feasible.

In LC-MS/MS, the precursor ion (e.g., the [M-H]⁻ of this compound) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and allows for quantification at very low levels, even in the presence of co-eluting interferences. nih.govresearchgate.net The development of an LC-MS/MS method involves optimizing the ionization source parameters and the collision energy to achieve the most abundant and stable precursor-to-product ion transitions.

| Parameter | Typical Approach for Carboxylic Acids | Reference |

|---|---|---|

| Chromatography | Reversed-phase (C18) with gradient elution (water/acetonitrile with formic acid) | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), often in negative mode | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Quantification Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

For the analysis of trace levels of this compound in complex samples such as wastewater, online Solid Phase Extraction (SPE) coupled with LC-MS can be a powerful automated sample preparation and analysis technique. mdpi.com This approach involves using a small SPE cartridge integrated into the HPLC system. A larger volume of the sample is loaded onto the SPE cartridge, which retains the analyte while the matrix components are washed away. Subsequently, a valve is switched, and the mobile phase elutes the trapped analyte from the SPE cartridge onto the analytical HPLC column for separation and detection.

The choice of the SPE sorbent is critical. For a polar compound like this compound, a polymeric sorbent like a polystyrene-divinylbenzene (PS-DVB) based material, which can retain compounds over a wide range of polarities, may be suitable. acs.org Online SPE automates the extraction process, leading to higher throughput, reduced sample handling, and improved reproducibility compared to offline SPE methods. mdpi.com

Other Advanced Analytical Techniques for Compound Characterization and Quantification

Besides chromatographic techniques, other advanced analytical methods can be employed for the characterization and quantification of this compound.

Capillary Electrophoresis (CE): Capillary electrophoresis is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. It is particularly well-suited for the analysis of charged species like benzoic acid and its derivatives. nih.govresearchgate.netresearchgate.net CE methods are typically rapid, require minimal sample and solvent, and can offer high separation efficiency. nih.gov For the analysis of this compound, a background electrolyte at a neutral or slightly alkaline pH would ensure the carboxylic acid group is deprotonated, allowing for its migration and separation. nih.gov The use of additives like cyclodextrins in the buffer can help in resolving structurally similar isomers. nih.gov

Ion Chromatography (IC): Ion chromatography is a powerful technique for the determination of ionic and ionizable compounds, including organic acids. nih.govcnrs.fr Separation is achieved on an ion-exchange column, and detection is often performed by suppressed conductivity, which provides high sensitivity for ionic analytes. nih.gov IC can be particularly useful for separating this compound from inorganic anions and other organic acids that might be present in a sample matrix. nih.gov The combination of IC with mass spectrometry (IC-MS) further enhances the specificity of the analysis.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 4-carbamoylbenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : this compound is commonly synthesized via coupling reactions using carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in polar aprotic solvents such as DMF. Purification typically involves column chromatography with gradients of methanol in dichloromethane (e.g., 2–5% MeOH/CH₂Cl₂). Optimization includes adjusting stoichiometric ratios (e.g., 1:2 molar ratio of acid to amine), reaction temperature (room temperature to reflux), and solvent choice to maximize yield and minimize side reactions .

Q. How is the IUPAC nomenclature applied to derivatives of this compound?

- Methodological Answer : Substituents on the benzoic acid core are prioritized based on functional group hierarchy. For example, in this compound, the carboxylic acid (-COOH) is the principal group, and the carbamoyl (-CONH₂) substituent is assigned the position (para, C4) using numerical locants. When multiple substituents exist, numbering follows the lowest sum rule, and prefixes are ordered alphabetically .

Q. What experimental and computational methods are used to determine the pKa of this compound?

- Methodological Answer : Experimentally, potentiometric titration or UV-spectrophotometry in aqueous buffers can measure pKa. Computationally, methods like COSMO-RS (Conductor-like Screening Model for Real Solvents) combine quantum mechanics and statistical thermodynamics to predict pKa. For this compound, COSMO-RS calculations yield a pKa of ~3.87, aligning with experimental values (3.67–3.87). Discrepancies arise from solvent effects and computational approximations .

Advanced Research Questions

Q. How can structure-affinity relationship (SAR) studies guide the design of this compound derivatives for sigma-1 receptor targeting?